molecular formula C14H10N4S2 B2738252 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole CAS No. 156272-75-2

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2738252
CAS No.: 156272-75-2
M. Wt: 298.38
InChI Key: AMXYIXOZWARDJP-UHFFFAOYSA-N
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Description

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and benzothiazole. These two moieties are known for their significant roles in medicinal chemistry and material sciences. Benzotriazole derivatives are widely recognized for their applications as corrosion inhibitors, UV filters, and in the synthesis of various biologically active molecules . Benzothiazole derivatives, on the other hand, are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable benzothiazole derivative. One common method includes the nucleophilic substitution reaction where benzotriazole is reacted with a halomethyl benzothiazole in the presence of a base . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar compounds to 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole include other benzotriazole and benzothiazole derivatives such as:

The uniqueness of this compound lies in its combined structural features, which confer a unique set of chemical reactivity and biological activities .

Biological Activity

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a benzotriazole ring, which enhances its biological activity. The structural formula can be represented as follows:

Property Details
Molecular Formula C₁₃H₉N₃S₂
Molecular Weight 273.35 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, it was found that these compounds demonstrated moderate antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Benzothiazole Derivative ABacillus subtilis16 μg/mL
Benzothiazole Derivative BCandida albicans25 μg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study reported that derivatives of benzothiazoles showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

Inhibitory effects on enzymes such as α-amylase have been noted, suggesting potential applications in diabetes management. The compound demonstrated significant inhibition rates comparable to standard drugs like acarbose .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • GABA Receptors : The compound binds effectively to GABA(A) receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological disorders .
  • Enzyme Interactions : The inhibition of α-amylase suggests that the compound may interfere with carbohydrate metabolism, which is crucial in diabetes management .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A comparative analysis showed that compounds similar to this compound had superior antimicrobial activity against specific pathogens compared to traditional antibiotics .
  • Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Properties

IUPAC Name

2-(benzotriazol-1-ylmethylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-3-7-12-10(5-1)16-17-18(12)9-19-14-15-11-6-2-4-8-13(11)20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYIXOZWARDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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